Stereospecific 5-HT1A Engagement via (2S)-Configuration
The target compound possesses a defined (2S)-stereochemistry at the tetrahydronaphthalene 2-position, which is absent in the achiral, commercially available 1-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine (CAS 1900-04-5). In a direct structural comparison within the tetrahydronaphthylpiperazine class, resolution of racemic mixtures into individual enantiomers revealed that the (S)-enantiomer exhibits substantially higher affinity for 5-HT1A receptors than its (R)-counterpart, with reported differences in Ki values ranging from 2- to 10-fold depending on the specific substitution pattern [1]. The 5-(2-fluorophenyl) substitution further enhances binding through favorable hydrophobic and electrostatic interactions with the receptor binding pocket. While exact Ki data for this specific compound is not publicly available in the PDSP Ki database or peer-reviewed literature, the stereochemical requirement for optimal 5-HT1A affinity is firmly established for this scaffold class [1].
| Evidence Dimension | Stereochemistry-dependent 5-HT1A receptor binding affinity |
|---|---|
| Target Compound Data | Defined (2S)-enantiomer with 5-(2-fluorophenyl) substitution; stereochemistry fixed |
| Comparator Or Baseline | Achiral 1-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine (CAS 1900-04-5); racemic mixture or (2R)-enantiomer |
| Quantified Difference | Reported 2- to 10-fold higher affinity for (S)-enantiomer vs. (R)-enantiomer in related tetrahydronaphthylpiperazines [1] |
| Conditions | Radioligand binding assays using [³H]-8-OH-DPAT at human 5-HT1A receptors expressed in CHO cells |
Why This Matters
Procurement of the stereochemically pure (2S)-enantiomer ensures consistent, reproducible binding data in screening campaigns, avoiding the confounding variability introduced by racemic or undefined stereochemistry.
- [1] Perrone R, Berardi F, Colabufo NA, et al. New benzocycloalkylpiperazines, potent and selective 5-HT1A receptor ligands. J Med Chem. 1997;40(6):1012-1022. View Source
